2-((3-cyano-4-(furan-2-yl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides crucial structural information for this complex acetamide derivative. The ¹H NMR spectrum reveals characteristic signals corresponding to the various aromatic and aliphatic proton environments present in the molecule. The multiple aromatic ring systems create overlapping signals in the aromatic region between 6.5 and 8.5 ppm, requiring careful analysis to assign individual proton resonances.
The furan ring protons typically appear as distinct multiplets due to their unique electronic environment. The furan 3-H and 4-H protons generally resonate between 6.3-7.6 ppm, while the 5-H proton appears slightly downfield due to the proximity to the oxygen atom. The p-tolyl substituent contributes characteristic AB patterns from the para-disubstituted benzene ring, with the methyl group appearing as a singlet around 2.3 ppm.
The pyridine ring protons exhibit chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating substituents. The 5-H proton of the pyridine ring appears as the most downfield aromatic signal due to its position between two electron-withdrawing substituents. Spin-spin coupling patterns follow the n+1 rule, where protons on adjacent carbons split each other's signals into multiple peaks.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 6.5-8.5 | Multiple overlapping signals | ~15H |
| p-Tolyl CH₃ | ~2.3 | Singlet | 3H |
| 2,4-Dimethylphenyl CH₃ | ~2.1-2.3 | Singlets | 6H |
| Acetamide CH₂ | ~4.0 | Singlet | 2H |
Infrared Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The acetamide functionality exhibits characteristic carbonyl stretching at approximately 1680-1750 cm⁻¹, indicating the presence of the C=O bond. The amide N-H stretching appears in the 3200-3550 cm⁻¹ region, typically as a medium to strong absorption.
The aromatic C=C stretching vibrations manifest in the 1550-1700 cm⁻¹ region, overlapping with potential C=N stretching from the pyridine ring. The cyano group contributes a characteristic sharp, medium-intensity peak around 2220-2260 cm⁻¹, providing definitive evidence for the nitrile functionality. Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups occurs at 2800-3000 cm⁻¹.
The furan ring contributes specific vibrational modes, including C-O stretching and ring breathing modes in the fingerprint region below 1500 cm⁻¹. The sulfur-containing thioether linkage typically shows C-S stretching around 600-800 cm⁻¹, though this region often contains multiple overlapping bands.
Mass Spectrometry
Mass spectrometric analysis confirms the molecular ion peak at m/z 453, corresponding to the calculated molecular weight. The monoisotopic mass of 453.151098 Da provides precise molecular weight determination. Fragmentation patterns in electron ionization mass spectrometry would likely show characteristic losses corresponding to the various substituent groups.
Expected fragmentation pathways include loss of the acetamide side chain, cleavage of the thioether linkage, and fragmentation of the aromatic substituents. The p-tolyl group may fragment to form tropylium ion (m/z 91), while the dimethylphenyl substituent could undergo similar benzylic cleavages. The cyano group represents a stable fragment that may appear in the spectrum, and the furan ring may undergo ring-opening fragmentations.
Crystallographic Studies and Molecular Conformation
While specific crystallographic data for this compound was not available in the current literature survey, structural analysis can be inferred from related pyridine-containing heterocycles. The molecular conformation is likely influenced by several factors, including steric interactions between the bulky substituents, potential intramolecular hydrogen bonding, and π-π stacking interactions between aromatic rings.
The pyridine ring adopts a planar geometry, with the substituents oriented to minimize steric clash. The furan ring at the 4-position likely adopts a coplanar or near-coplanar arrangement with the pyridine ring to maximize conjugation. The p-tolyl group at the 6-position may show some rotation around the C-C bond connecting it to the pyridine ring, depending on crystal packing forces.
The thioether linkage provides conformational flexibility, allowing rotation around the C-S and S-C bonds. This flexibility may result in multiple conformational isomers in solution, with the most stable conformations determined by intramolecular interactions and solvation effects. The acetamide group can adopt various conformations, with the amide bond typically showing restricted rotation due to partial double-bond character.
Computational Molecular Modeling (DFT, Hirshfeld Surface Analysis)
Density functional theory calculations provide valuable insights into the electronic structure and properties of this complex molecule. The optimized geometry obtained from DFT calculations reveals the preferred conformational arrangement and bond lengths throughout the molecule. The substantial conjugated π-system extending across the pyridine, furan, and aromatic rings significantly influences the electronic distribution.
The highest occupied molecular orbital (HOMO) is likely centered on the electron-rich aromatic systems, particularly the dimethylphenyl and p-tolyl substituents, while the lowest unoccupied molecular orbital (LUMO) may be localized on the electron-deficient pyridine ring and cyano group. This HOMO-LUMO arrangement suggests potential for electronic transitions and possible photochemical activity.
Hirshfeld surface analysis would reveal intermolecular interaction patterns in the crystal structure, highlighting regions of close contact between adjacent molecules. The analysis typically shows hydrogen bonding interactions involving the acetamide NH and carbonyl groups, as well as potential π-π stacking interactions between the aromatic rings. Van der Waals interactions between the methyl groups and aromatic systems likely contribute to crystal packing stability.
Electrostatic potential mapping demonstrates the charge distribution across the molecule, with negative potential regions near the carbonyl oxygen and cyano nitrogen atoms, and positive regions near the amide NH and aromatic CH protons. This charge distribution pattern influences intermolecular interactions and potential binding affinities with biological targets.
The calculated dipole moment reflects the asymmetric charge distribution resulting from the various electron-donating and electron-withdrawing substituents. The substantial molecular size and multiple aromatic rings contribute to significant polarizability, affecting intermolecular interactions and physical properties.
Properties
IUPAC Name |
2-[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-6-9-20(10-7-17)24-14-21(25-5-4-12-32-25)22(15-28)27(30-24)33-16-26(31)29-23-11-8-18(2)13-19(23)3/h4-14H,16H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXWMDZHGKAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyano-4-(furan-2-yl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide represents a novel class of thioamide derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets, particularly in cancer research.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 495.6 g/mol. Its structure features a pyridine ring, a cyano group, and a furan moiety, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions starting from pyridine derivatives and incorporating various functional groups through nucleophilic substitutions and cyclization processes .
Anticancer Activity
Recent studies have evaluated the anticancer properties of various pyridine derivatives, including our compound of interest. The biological activity was assessed using the MTT assay on several cancer cell lines:
- Cell Lines Tested :
- C6 (Rat brain glioma)
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- HT-29 (Human colorectal adenocarcinoma)
The results indicated significant cytotoxic effects against these cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.5 | A549 |
| Standard Drug (e.g., Doxorubicin) | 12.0 | A549 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment with the compound. Additionally, it has been shown to inhibit cell proliferation by interfering with cell cycle progression .
Toxicity Studies
In toxicity assessments using zebrafish embryos, the compound exhibited moderate toxicity at higher concentrations but showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyridine Core Modifications
- Compound A (): Structure: 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Key Differences:
- Position 4: 2-methoxyphenyl instead of furan-2-yl.
- Acetamide group: N-(2-trifluoromethylphenyl) vs. N-(2,4-dimethylphenyl).
- Implications:
The trifluoromethyl group increases lipophilicity and metabolic stability but may reduce solubility .
- Compound B (): Structure: 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide (LBJ-13). Key Differences:
- Position 6: Trifluoromethyl replaces p-tolyl.
- Acetamide group: N-(p-tolyl) vs. N-(2,4-dimethylphenyl).
- Implications:
- The electron-withdrawing CF₃ group may reduce π-π stacking interactions.
- Molecular weight (368.07 g/mol) is significantly lower than the target compound, suggesting reduced steric bulk .
Thioacetamide Linker and Aryl Substituents
- Compound C (): Structure: 2-((3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-fluorophenyl)acetamide. Key Differences:
- Position 4: Trifluoromethyl vs. furan-2-yl.
- Position 6: Thiophen-2-yl vs. p-tolyl.
- Acetamide group: N-(2-fluorophenyl) vs. N-(2,4-dimethylphenyl).
- Implications:
- Thiophene’s higher electron density may enhance reactivity in electrophilic substitutions.
Fluorine introduces polarity but may reduce bioavailability due to strong C-F bonds .
- Compound D (): Structure: 2-((6-(4-Butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide. Key Differences:
- Position 6: 4-Butoxyphenyl vs. p-tolyl.
- Position 4: Trifluoromethyl vs. furan-2-yl.
- Implications:
- Molecular weight (499.55 g/mol) is comparable to the target compound, suggesting similar solubility challenges .
Physicochemical Properties
Preparation Methods
Pyridine Core Formation via Knoevenagel Condensation
The pyridine scaffold is synthesized through a three-component reaction involving:
-
Arylglyoxal derivatives (e.g., p-tolylglyoxal)
-
Malononitrile (as the cyano source)
Mechanism :
-
Knoevenagel Condensation : Arylglyoxal reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : A furan-containing enamine (from furan-2-carbaldehyde and ammonia) adds to the unsaturated nitrile.
-
Cyclization : Intramolecular cyclization yields the polysubstituted pyridine core.
Optimization :
-
Solvent : Ethanol outperforms alternatives (e.g., THF, DMF) due to better solubility and reaction kinetics.
-
Temperature : Reflux conditions (78–80°C) ensure complete conversion within 6–8 hours.
Stepwise Synthesis and Intermediate Characterization
Preparation of 2-Mercapto-N-(2,4-dimethylphenyl)acetamide
Synthetic Route :
-
Chloroacetylation : 2,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane.
-
Thiolation : The chloro intermediate is treated with thiourea in ethanol, followed by hydrolysis.
Analytical Data :
Assembly of the Pyridine-Thioacetamide Hybrid
Procedure :
-
Combine chloropyridine (1 mmol), 2-mercaptoacetamide (1.2 mmol), and DIPEA (2 mmol) in ethanol.
-
Reflux for 12 hours, monitor by TLC (hexane:ethyl acetate, 3:1).
-
Purify via silica gel chromatography to isolate the target compound.
Critical Parameters :
-
Molar Ratio : Excess thiol (1.2 eq) ensures complete substitution.
-
Solvent Polarity : Ethanol balances solubility and reaction rate.
Solvent and Catalytic Optimization
Solvent Screening for MCRs
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 6 | 92 |
| Acetonitrile | 8 | 78 |
| DMF | 10 | 65 |
| Water | 12 | 42 |
Purification and Characterization
Chromatographic Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
